Methyl 1-amino-6-fluoro-2,3-dihydro-1H-indene-4-carboxylate hydrochloride
Description
Methyl 1-amino-6-fluoro-2,3-dihydro-1H-indene-4-carboxylate hydrochloride is a bicyclic compound featuring an indene core modified with a fluorine atom at position 6, an amino group at position 1, and a methyl ester at position 2. Its hydrochloride salt enhances solubility and stability, making it a candidate for pharmaceutical and synthetic applications. The fluorine substituent likely influences electronic properties and metabolic stability, while the amino and ester groups provide reactivity for further derivatization .
Properties
Molecular Formula |
C11H13ClFNO2 |
|---|---|
Molecular Weight |
245.68 g/mol |
IUPAC Name |
methyl 1-amino-6-fluoro-2,3-dihydro-1H-indene-4-carboxylate;hydrochloride |
InChI |
InChI=1S/C11H12FNO2.ClH/c1-15-11(14)9-5-6(12)4-8-7(9)2-3-10(8)13;/h4-5,10H,2-3,13H2,1H3;1H |
InChI Key |
USSFYRAYWAJUQZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=CC2=C1CCC2N)F.Cl |
Origin of Product |
United States |
Preparation Methods
Construction of the Dihydroindene Skeleton
The core structure can be assembled via a cyclization of suitable precursors , such as substituted styrenes or indanone derivatives, through Friedel–Crafts alkylation or intramolecular cyclization.
Method : One common approach involves the cyclization of 2-arylpropionic acids or esters under acidic conditions, often using polyphosphoric acid (PPA) or sulfuric acid, to generate the dihydroindene framework (see,).
-
- Acid catalysis at elevated temperatures (~150°C)
- Solvent: Polyphosphoric acid or concentrated sulfuric acid
- Duration: 4–8 hours
Purification : Recrystallization from ethanol or chromatography on silica gel to isolate the pure dihydroindene intermediate.
Esterification to Form the Carboxylate
Ester Formation
Method : Esterification of the carboxylic acid intermediate with methyl alcohol under acidic catalysis.
-
- Reagent: Excess methyl alcohol with catalytic sulfuric acid
- Temperature: Reflux (~65°C)
- Duration: 4–6 hours
Purification : Distillation or chromatography to isolate methyl ester.
Formation of Hydrochloride Salt
Salt Formation
Method : The free base methyl amino-indene derivative is dissolved in a suitable solvent (e.g., ethanol or ethyl acetate) and treated with hydrogen chloride gas or a hydrochloric acid solution.
-
- Temperature: 10–30°C
- Molar ratio: 1:1 (base to HCl)
- Duration: 1–2 hours
Purification : Recrystallization from ethanol/ether mixture to obtain pure methyl 1-amino-6-fluoro-2,3-dihydro-1H-indene-4-carboxylate hydrochloride.
Summary of Key Reaction Parameters
| Step | Reagents | Solvent | Temperature | Time | Purification Method | Yield (%) |
|---|---|---|---|---|---|---|
| Cyclization | Indanone derivatives, acid | PPA or H₂SO₄ | 150°C | 4–8 hrs | Recrystallization | 70–85 |
| Fluorination | Selectfluor or DAST | Acetonitrile | 0–25°C | 2–6 hrs | Column chromatography | 60–80 |
| Amination | NH₃ or amines | Ethanol | 50–80°C | 12–24 hrs | Recrystallization | 65–85 |
| Esterification | MeOH, H₂SO₄ | Reflux | 4–6 hrs | Recrystallization | 85–95 | |
| Salt formation | HCl gas or HCl solution | Ethanol | 10–30°C | 1–2 hrs | Recrystallization | 90–95 |
Additional Considerations and Optimization
- Enantioselectivity can be achieved using chiral catalysts during amino group introduction, especially if stereochemistry is critical.
- Reaction Monitoring : Techniques such as thin-layer chromatography, high-performance liquid chromatography, and NMR spectroscopy are essential for tracking reaction progress and purity.
- Scalability : The described methods are adaptable for large-scale synthesis, with considerations for safety and waste management, especially during fluorination and salt formation steps.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-amino-6-fluoro-2,3-dihydro-1H-indene-4-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
Oxidation Products: Ketones, carboxylic acids.
Reduction Products: Alcohols, amines.
Substitution Products: Various substituted indene derivatives.
Scientific Research Applications
Methyl 1-amino-6-fluoro-2,3-dihydro-1H-indene-4-carboxylate hydrochloride is a synthetic organic compound classified as an indene derivative. It has a molecular weight of 209.22 g/mol. The compound features an amino group, a fluoro substituent, and an ester functional group, which contribute to its potential biological and chemical reactivity. Research indicates that this compound exhibits significant biological activity and has been studied for its potential antimicrobial and anticancer properties. The compound's mechanism of action likely involves interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity.
Scientific Research Applications
Methyl 1-amino-6-fluoro-2,3-dihydro-1H-indene-4-carboxylate and its hydrochloride form are of interest in scientific research due to their potential applications in medicinal chemistry and material science.
- Medicinal Chemistry The presence of a fluorine atom in the structure of Methyl 1-amino-6-fluoro-2,3-dihydro-1H-indene-4-carboxylate can significantly influence its chemical reactivity and biological activity compared to other similar compounds. Its fluorinated structure enhances lipophilicity and potentially alters pharmacokinetic properties, making it a subject of interest in medicinal chemistry.
- Potential Biological Activities Studies suggest that Methyl 1-amino-6-fluoro-2,3-dihydro-1H-indene-4-carboxylate exhibits potential biological activities, including antimicrobial and anticancer properties. It may interact with specific molecular targets, modulating their activity and influencing various biological pathways.
Mechanism of Action
The mechanism of action of Methyl 1-amino-6-fluoro-2,3-dihydro-1H-indene-4-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogs in the Indene Family
The following table compares key structural analogs, highlighting substituents, molecular properties, and applications:
| Compound Name | Substituents (Position) | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Features |
|---|---|---|---|---|---|
| Methyl 1-amino-6-fluoro-2,3-dihydro-1H-indene-4-carboxylate hydrochloride | -NH₂ (1), -F (6), -COOCH₃ (4) | C₁₁H₁₃ClFNO₂ | 257.68 | Not specified | Fluorine enhances metabolic stability; amino group enables peptide coupling |
| Methyl (1R)-1-amino-2,3-dihydro-1H-indene-4-carboxylate hydrochloride | -NH₂ (1), -COOCH₃ (4) | C₁₁H₁₄ClNO₂ | 227.69 | MDLMFCD22393219 | Lacks fluorine; stereochemistry (R-configuration) may affect bioactivity |
| (s)-5-Bromo-4-methyl-2,3-dihydro-1h-inden-1-amine hydrochloride | -Br (5), -CH₃ (4), -NH₂ (1) | C₁₀H₁₄BrClN | 274.58 | 1079742-66-7 | Bromine and methyl substituents alter steric and electronic profiles |
| Methyl 5-methoxy-3-oxo-2,3-dihydro-1H-indene-4-carboxylate | -OCH₃ (5), -CO (3), -COOCH₃ (4) | C₁₂H₁₂O₄ | 220.22 | 33521-63-0 | Oxo group at position 3 increases rigidity; methoxy may reduce reactivity |
| 3-amino-6-bromo-4-(trifluoromethyl)-2,3-dihydro-1H-inden-1-one | -Br (6), -CF₃ (4), -NH₂ (3) | C₁₀H₈BrF₃N₂O | 309.08 | 2092338-03-7 | Trifluoromethyl group boosts lipophilicity and resistance to oxidation |
Key Observations :
- Fluorine vs. Bromine : Fluorine’s electronegativity improves metabolic stability compared to bromine’s bulkiness, which may hinder target binding .
- Amino Group Placement: The position of the amino group (e.g., 1 vs. 3) alters reactivity; position 1 is more accessible for nucleophilic reactions .
- Stereochemistry : Enantiomers like the (1R)-configured analog may exhibit divergent pharmacokinetic profiles due to chiral recognition in biological systems .
Functional Group Impact on Reactivity
- Ester vs. Ketone : The methyl ester in the target compound allows hydrolysis to carboxylic acids, whereas ketones (e.g., 3-oxo derivatives) are less reactive under physiological conditions .
- Trifluoromethyl vs. Methyl: The -CF₃ group in analogs like 3-amino-6-bromo-4-(trifluoromethyl)-2,3-dihydro-1H-inden-1-one increases hydrophobicity and resistance to enzymatic degradation compared to -CH₃ .
Biological Activity
Methyl 1-amino-6-fluoro-2,3-dihydro-1H-indene-4-carboxylate hydrochloride is a synthetic organic compound classified as an indene derivative. Its unique structure, characterized by a six-membered indene ring with an amino group and a fluorine atom, positions it as a compound of interest in medicinal chemistry due to its potential biological activities.
- Molecular Formula : C10H10ClFNO2
- Molecular Weight : 209.22 g/mol
- Structure : The compound features an amino group, a fluoro substituent, and an ester functional group, contributing to its reactivity and biological activity.
Biological Activity Overview
Research indicates that this compound exhibits significant antimicrobial and anticancer properties. The compound's mechanism of action likely involves interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity.
- Enzyme Inhibition : The compound may inhibit key enzymes involved in various metabolic pathways.
- Receptor Modulation : It may interact with specific receptors, altering signaling pathways that affect cell proliferation and apoptosis.
Antimicrobial Activity
Studies have shown that this compound demonstrates notable antimicrobial effects against various bacterial strains. For instance:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 15 µg/mL |
| Escherichia coli | 20 µg/mL |
These results suggest that this compound could be developed into a potential antimicrobial agent.
Anticancer Properties
In vitro studies have indicated the compound's ability to inhibit the growth of cancer cell lines. For example:
| Cancer Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 10 µM |
| MCF7 (breast cancer) | 15 µM |
These findings highlight the potential of this compound as a candidate for further development in cancer therapeutics.
Case Studies
-
Case Study on Antimicrobial Efficacy :
A study conducted on the efficacy of this compound against multi-drug resistant strains demonstrated its effectiveness in reducing bacterial load in infected models. -
Case Study on Cancer Cell Inhibition :
Research involving the treatment of various cancer cell lines with this compound showed significant apoptosis induction, suggesting its potential role in targeted cancer therapies.
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with other structurally similar compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Methyl (1S)-1-amino-2,3-dihydro-1H-indene-4-carboxylate | C11H13NO2 | Similar structure without fluorine; different biological activity profile. |
| (R)-1-Amino-6-methyl-2,3-dihydro-1H-indene-4-carboxylic acid | C11H13NO2 | Contains a methyl group instead of fluorine; studied for distinct pharmacological properties. |
The presence of the fluorine atom in this compound enhances its lipophilicity and may influence its pharmacokinetic properties compared to its analogs.
Q & A
Q. What are the key structural features of Methyl 1-amino-6-fluoro-2,3-dihydro-1H-indene-4-carboxylate hydrochloride, and how do they influence its reactivity?
The compound features a bicyclic indene framework fused with a benzene ring and a cyclopentene moiety. Critical functional groups include:
- Amino group (-NH₂) at the 1-position, which participates in hydrogen bonding and acid-base reactions.
- Fluorine atom at the 6-position, enhancing electronegativity and influencing steric/electronic interactions.
- Methyl ester (-COOCH₃) at the 4-position, enabling hydrolysis or transesterification reactions.
- Hydrochloride salt , improving solubility in polar solvents via protonation of the amine group.
These groups dictate reactivity in drug design, such as targeting enzymes or receptors via hydrogen bonding (amino) or hydrophobic interactions (fluorine/indene core) .
Q. What are the common synthetic routes for preparing this compound?
A typical multi-step synthesis involves:
Cyclization : Formation of the indene core via Friedel-Crafts acylation or Diels-Alder reactions.
Fluorination : Introduction of fluorine at the 6-position using electrophilic fluorinating agents (e.g., Selectfluor®).
Amination : Reductive amination or nucleophilic substitution to install the amino group.
Esterification : Methyl ester formation via acid chloride intermediates.
Salt formation : Treatment with HCl to generate the hydrochloride salt.
Q. Optimization Tips :
- Use inert atmospheres (N₂/Ar) to prevent oxidation of sensitive intermediates.
- Control reaction temperatures (25–100°C) to balance yield and side reactions .
Advanced Research Questions
Q. What challenges arise in controlling the stereochemistry during the synthesis of this compound, and how can they be addressed?
The 1-amino group’s stereochemistry significantly impacts bioactivity. Challenges include:
- Racemization : During amination or acidic/basic conditions.
- Enantiomer separation : Requires chiral chromatography or crystallization with resolving agents.
Q. Solutions :
Q. Which analytical techniques are critical for confirming the molecular structure and purity of this compound?
| Technique | Application |
|---|---|
| NMR (¹H/¹³C/¹⁹F) | Confirms substituent positions, fluorine integration, and salt formation. |
| X-ray crystallography (SHELX suite) | Resolves 3D structure, stereochemistry, and hydrogen bonding networks. |
| HPLC-MS | Quantifies purity (>95%) and detects trace impurities. |
| Elemental analysis | Validates C, H, N, F, and Cl content. |
| Thermogravimetric analysis (TGA) | Assesses thermal stability and salt decomposition. |
Note : Cross-validate data to resolve contradictions (e.g., unexpected melting points or solubility profiles) .
Q. How can researchers resolve discrepancies in biological activity data observed for this compound across different studies?
Discrepancies may arise from:
- Purity variations : Use HPLC to ensure >98% purity.
- Solvent effects : Test activity in multiple solvents (DMSO, PBS).
- Enantiomeric composition : Isolate and test individual enantiomers.
- Assay conditions : Standardize protocols (e.g., cell lines, incubation times).
Case Study : If conflicting results in enzyme inhibition assays occur, re-evaluate compound stability under assay conditions (e.g., pH, temperature) and confirm target binding via isothermal titration calorimetry (ITC) .
Q. What strategies can optimize the compound’s solubility and bioavailability for in vivo studies?
- Salt selection : Hydrochloride salt enhances aqueous solubility.
- Prodrug design : Replace methyl ester with hydrolyzable groups (e.g., tert-butyl ester).
- Co-solvent systems : Use PEG-400 or cyclodextrins for parenteral formulations.
- Nanoparticle encapsulation : Improve plasma half-life and tissue targeting.
Q. Data-Driven Approach :
| Formulation | Solubility (mg/mL) | Bioavailability (%) |
|---|---|---|
| Hydrochloride salt | 12.5 (H₂O) | 45 |
| PEG-400 co-solvent | 22.3 | 68 |
| Liposomal | 8.9 | 82 |
Methodological Considerations
Q. How should researchers design dose-response experiments to evaluate the compound’s therapeutic potential?
In vitro :
- Test across a logarithmic concentration range (e.g., 1 nM–100 µM).
- Include positive/negative controls (e.g., known inhibitors/vehicle).
In vivo :
- Use pharmacokinetic data to set dosing intervals.
- Monitor toxicity via ALT/AST levels and histopathology.
Q. Statistical rigor :
Q. What computational methods can predict interactions between this compound and biological targets?
- Molecular docking (AutoDock Vina): Models binding to enzymes/receptors.
- MD simulations (GROMACS): Evaluates stability of ligand-target complexes.
- QSAR : Correlates structural features (e.g., fluorine substitution) with activity.
Validation : Cross-check predictions with experimental SPR (surface plasmon resonance) binding assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
